

Section 1: Molecular Profile and Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyldecane

Cat. No.: B7822480

[Get Quote](#)

2-Methyldecane is a saturated, acyclic hydrocarbon belonging to the branched alkane class. [1] Its structure consists of a ten-carbon (decane) chain with a methyl group substituted at the second carbon position.[2] This branching imparts distinct physical properties compared to its linear isomer, n-undecane, influencing its utility in various applications. It is a colorless liquid at room temperature with a characteristic pungent odor, is insoluble in water due to its nonpolar nature, but soluble in organic solvents.[2][3]

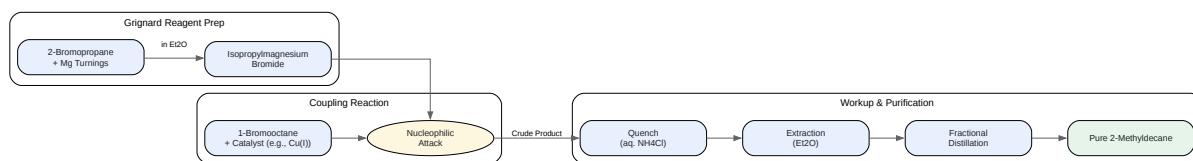
Chemical Identifiers

Identifier	Value	Source
CAS Number	6975-98-0	[4][5]
IUPAC Name	2-methyldecane	[4][6]
Molecular Formula	C ₁₁ H ₂₄	[2][4]
Molecular Weight	156.31 g/mol	[6][7]
InChI Key	CNPVJWYWYZMPDS-UHFFFAOYSA-N	[4][7]
Canonical SMILES	CCCCCCCC(C)C	[4][6]
Synonyms	Isoundecane, Decane, 2-methyl-	[2][7]

Physicochemical Data

The physical properties of **2-methyldecane** are critical for its application as a solvent, a component in fuel blends, or a chemical intermediate.[\[2\]](#)[\[8\]](#) The data below has been compiled from various authoritative sources.

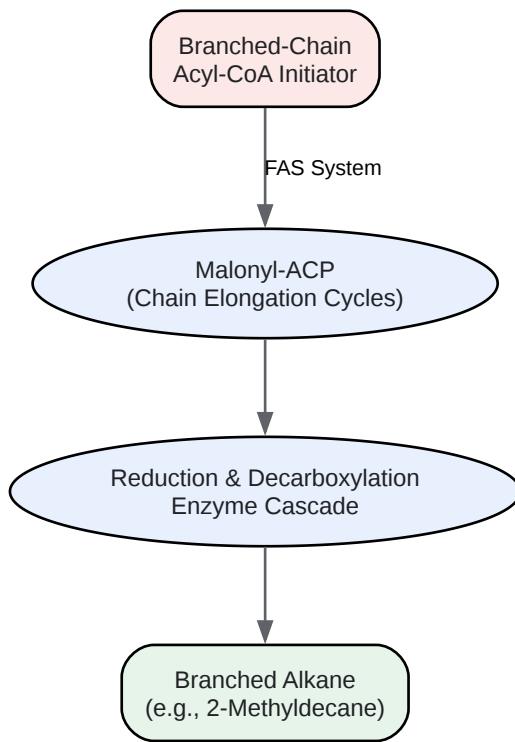
Property	Value	Units	Source
Boiling Point	189.2	°C	[4] [6]
Melting Point	-48.9	°C	[4] [6]
Density	0.7331 (at 20°C)	g/cm ³	[9]
Refractive Index	1.4131 (at 20°C)	-	[9]
Vapor Pressure	0.49	mmHg	[6]
Flash Point	-273.15 (Calculated)	°C	[4]
Autoignition Temp.	-273.15 (Calculated)	°C	[4]
Dynamic Viscosity	0.4276	cP (at 25°C)	[4]


Section 2: Synthesis and Manufacturing Pathways

While **2-methyldecane** is a component of some petroleum products, targeted laboratory synthesis is essential for producing high-purity material required for use as an analytical standard or a precursor in pharmaceutical and specialty chemical development.[\[2\]](#)[\[8\]](#) The choice of synthetic route is dictated by the desired purity, scale, and available starting materials.

Laboratory-Scale Synthesis: Grignard Reagent Approach

The Grignard reaction is a robust and well-established method for forming carbon-carbon bonds, making it highly suitable for the controlled synthesis of branched alkanes like **2-methyldecane**.[\[10\]](#)[\[11\]](#) This approach offers high specificity and yield when executed correctly. The synthetic strategy involves the coupling of an alkyl halide with a Grignard reagent, typically catalyzed by a transition metal.


- Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), combine magnesium turnings with anhydrous diethyl ether. Add a solution of 2-bromopropane in anhydrous diethyl ether dropwise to initiate the formation of isopropylmagnesium bromide.
- Coupling Reaction: In a separate flask, dissolve 1-bromooctane in anhydrous diethyl ether. Cool this solution in an ice bath.
- Catalysis: Add a catalytic amount of a suitable coupling agent, such as a copper or nickel complex, to the 1-bromooctane solution.
- Addition: Slowly add the prepared isopropylmagnesium bromide Grignard reagent to the cooled 1-bromooctane solution. The causality here is critical: slow addition maintains temperature control, preventing side reactions like elimination or homo-coupling.
- Reaction and Quenching: Allow the mixture to warm to room temperature and stir for several hours. Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Isolation: Remove the solvent via rotary evaporation. Purify the resulting crude product by fractional distillation to isolate **2-methyldecane**.

[Click to download full resolution via product page](#)Grignard synthesis workflow for **2-methyldecane**.

Biosynthesis Pathways

In biological systems, branched-chain alkanes are synthesized via pathways analogous to fatty acid synthesis (FAS).^[12] The Type II FAS system utilizes specific initiator and extender molecules to introduce methyl branches. For **2-methyldecane**, the synthesis would likely be initiated by a branched-chain acyl-CoA (like isovaleryl-CoA, derived from leucine catabolism) followed by chain elongation. This biological route is of interest to researchers in metabolic engineering and biofuel development.

[Click to download full resolution via product page](#)

Conceptual overview of branched alkane biosynthesis.

Section 3: Analytical Characterization and Quality Control

For research and development, verifying the identity and purity of **2-methyldecane** is paramount. A multi-technique approach ensures a comprehensive characterization, confirming the correct isomeric structure and quantifying any impurities.

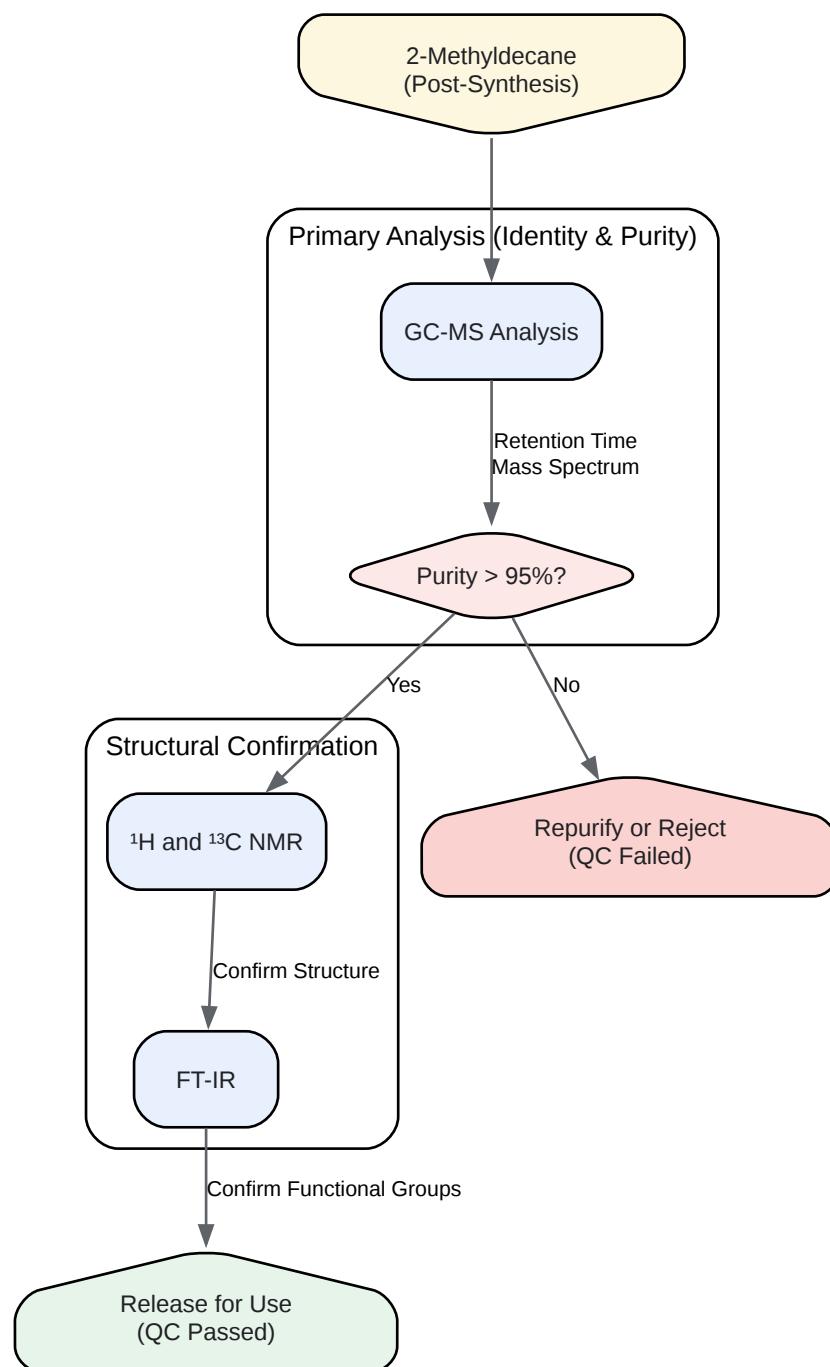
Chromatographic Methods

Gas chromatography is the primary technique for analyzing volatile compounds like **2-methyldecane**.

GC-MS provides definitive identification through a combination of retention time and mass spectrum. The retention time is characteristic under specific column and temperature conditions, while the mass spectrum provides a molecular fingerprint based on fragmentation patterns.

- **Sample Preparation:** Dilute the **2-methyldecane** sample in a high-purity volatile solvent (e.g., hexane or pentane) to an appropriate concentration (e.g., 100 ppm).
- **Instrumentation:** Use a GC system equipped with a non-polar capillary column (e.g., DB-5ms or HP-5ms) coupled to a mass spectrometer. The choice of a non-polar column is causal; it separates compounds primarily by boiling point, which is ideal for hydrocarbons.
- **GC Conditions:**
 - **Injector Temperature:** 250 °C
 - **Oven Program:** Initial temperature 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, hold for 5 minutes.
 - **Carrier Gas:** Helium at a constant flow rate (e.g., 1.0 mL/min).
- **MS Conditions:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV.
 - **Mass Range:** Scan from m/z 40 to 300.
- **Data Analysis:** Identify the **2-methyldecane** peak by its retention time. Confirm identity by comparing its mass spectrum to a reference library (e.g., NIST). The expected mass

spectrum will show characteristic fragments for branched alkanes. Purity is assessed by integrating the peak area of **2-methyldecane** relative to the total ion chromatogram area.


Spectroscopic Methods

¹H and ¹³C NMR spectroscopy are used to confirm the carbon skeleton and the position of the methyl branch.

- ¹H NMR: Will show characteristic signals for the methyl groups (a doublet for the C1 methyl and a triplet for the C10 methyl), a multiplet for the methine proton at the C2 position, and overlapping multiplets for the methylene protons of the long alkyl chain.
- ¹³C NMR: Will provide distinct signals for each unique carbon atom, confirming the 11-carbon structure and the specific branching pattern.

IR spectroscopy is used to confirm the presence of C-H bonds and the absence of functional groups (like C=O or O-H), verifying that the sample is a pure alkane. The spectrum will be dominated by strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

Diagram: Integrated Analytical Workflow

[Click to download full resolution via product page](#)

Quality control workflow for **2-methyldecane**.

Section 4: Applications in Research and Development

The unique properties of **2-methyldecane** make it valuable in several scientific and industrial domains.

- Chemical Intermediate: Its branched structure provides a specific reactivity profile, making it a crucial building block in the synthesis of more complex molecules, including specialty lubricants, agrochemicals, and pharmaceutical precursors.[8]
- Analytical Standard: High-purity **2-methyldecane** is used as a reference standard in analytical chemistry, particularly for the calibration of gas chromatography and mass spectrometry instruments to identify and quantify hydrocarbons in complex mixtures like petroleum products or environmental samples.[13]
- Solvent: It can be used as a nonpolar, inert solvent in specific organic reactions.[2][6]
- Natural Product & Metabolomics Research: **2-Methyldecane** has been identified as a volatile organic compound (VOC) in various natural sources, including chickpea seeds and certain types of rice.[14][15] This makes it a molecule of interest as a potential biomarker for food consumption or in studies of plant metabolomes.[1]

Section 5: Safety, Handling, and Toxicology

Proper handling of **2-methyldecane** is essential to ensure laboratory safety. It is a flammable liquid and presents an aspiration hazard.[7]

GHS Hazard Classification

Hazard Class	Code	Statement	Source
Flammable Liquids	H226	Flammable liquid and vapor	[6][7]
Aspiration Hazard	H304	May be fatal if swallowed and enters airways	[6][7]
Aquatic Hazard (Long-term)	H413	May cause long lasting harmful effects to aquatic life	[7]

Handling and Storage

- Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[16] Take precautionary measures against static discharge.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9]

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[16]
- Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water.[16]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[16]
- Ingestion: Do NOT induce vomiting due to the high aspiration risk. Immediately call a poison center or doctor.

Toxicological Profile

The primary toxicological concerns are acute effects from inhalation, which can cause anesthetic effects like dizziness and drowsiness, and the severe risk of chemical pneumonitis if aspirated into the lungs.[3][6] Long-term toxicological properties have not been extensively investigated.[16]

References

- Oxford Academic. (n.d.). Novel Synthesis of Branched High-molecular-weight (C40+) Long-chain Alkanes. *Bioscience, Biotechnology, and Biochemistry*.
- Chemcasts. (n.d.). Thermophysical Properties of **2-methyldecane**.
- ResearchGate. (n.d.). Figure 2. Mechanics for branched-chain alkane production....
- LookChem. (n.d.). The Role of **2-Methyldecane** as a Chemical Intermediate.
- NMPPDB. (n.d.). **2-methyldecane** (Decane, 2-methyl-).
- Request PDF. (n.d.). Synthesis of highly-branched alkanes for renewable gasoline.

- ScienceDirect. (2023). RIFM fragrance ingredient safety assessment, 2-methyldecanal, CAS Registry Number 19009-56-4.
- PEARL. (2014). Synthesis of H-branch alkanes.
- SpectraBase. (n.d.). **2-Methyldecane**.
- PubChem - NIH. (n.d.). **2-Methyldecane** | C11H24 | CID 23415.
- The Good Scents Company. (n.d.). 2-methyl decane, 6975-98-0.
- Human Metabolome Database. (2022). Showing metabocard for **2-Methyldecane** (HMDB0039000).
- Pharmaffiliates. (n.d.). CAS No : 6975-98-0 | Product Name : **2-Methyldecane**.
- Cheméo. (n.d.). Chemical Properties of Decane, 2-methyl- (CAS 6975-98-0).
- Haz-Map. (n.d.). **2-Methyldecane** - Hazardous Agents.
- National Institute of Standards and Technology. (n.d.). Decane, 2-methyl- - the NIST WebBook.
- FooDB. (2020). Showing Compound **2-Methyldecane** (FDB018491).
- MySkinRecipes. (n.d.). **2-Methyldecane**.
- Angene Chemical. (2024). Safety Data Sheet.
- MDPI. (n.d.). Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics.
- National Institute of Standards and Technology. (n.d.). Decane, 2-methyl-.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. Showing Compound 2-Methyldecane (FDB018491) - FooDB [foodb.ca]
2. CAS 6975-98-0: 2-Methyldecane | CymitQuimica [cymitquimica.com]
3. 2-Methyldecane - Hazardous Agents | Haz-Map [haz-map.com]
4. chem-casts.com [chem-casts.com]
5. 2-Methyldecane | 6975-98-0 [sigmaaldrich.com]
6. 2-Methyldecane | C11H24 | CID 23415 - PubChem [pubchem.ncbi.nlm.nih.gov]
7. nmppdb.com.ng [nmppdb.com.ng]

- 8. nbinno.com [nbinno.com]
- 9. 2-METHYLDECANE | 6975-98-0 [chemicalbook.com]
- 10. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-Methyldecane [myskinrecipes.com]
- 14. 2-methyl decane, 6975-98-0 [thegoodsentscompany.com]
- 15. mdpi.com [mdpi.com]
- 16. angenechemical.com [angenechemical.com]
- To cite this document: BenchChem. [Section 1: Molecular Profile and Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7822480#2-methyldecane-cas-number-6975-98-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com